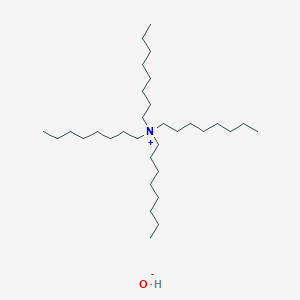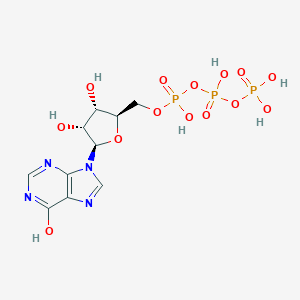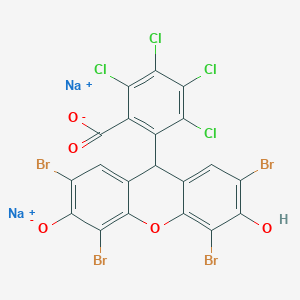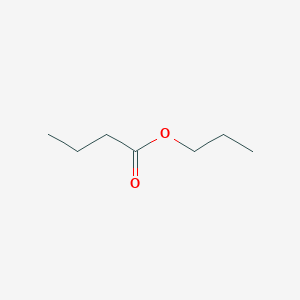
Tetraoctylammonium hydroxide
Vue d'ensemble
Description
Tetraoctylammonium hydroxide is a quaternary ammonium hydroxide where the ammonium ion is substituted with octyl groups. While the provided papers do not directly discuss tetraoctylammonium hydroxide, they do provide insights into the behavior and applications of similar tetraalkylammonium hydroxides. These compounds are known for their use as catalysts in various chemical reactions due to their strong basic properties and ability to form stable complexes with other substances .
Synthesis Analysis
The synthesis of tetraalkylammonium hydroxides is not explicitly detailed in the provided papers. However, similar compounds are often synthesized through the alkylation of tertiary amines followed by quaternization with an appropriate alkylating agent. The synthesis process is crucial as it affects the purity and yield of the final product, which in turn influences its catalytic efficiency and stability .
Molecular Structure Analysis
The molecular structure of tetraalkylammonium hydroxides is characterized by the central nitrogen atom surrounded by four alkyl chains. The papers discuss related compounds, such as tetramethylammonium hydroxide, which have been analyzed using X-ray diffraction data to determine their crystal structures. These structures are often orthorhombic and feature a hydrogen-bonded framework that can accommodate the tetraalkylammonium ions .
Chemical Reactions Analysis
Tetraalkylammonium hydroxides are involved in a variety of chemical reactions. They act as catalysts in selective oxidation reactions, Knoevenagel condensations, Michael additions, aldol condensations, and the synthesis of various organic derivatives. Their strong basic nature makes them efficient for these types of reactions, often leading to high yields and selectivity under mild conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraalkylammonium hydroxides are influenced by their molecular structure. They are known for their strong basicity, which is a key factor in their catalytic activity. The papers discuss the electrical and electrochemical properties of these compounds, such as their conductivity and activation energies, which are important for their applications in electrochemical processes and as phase transfer catalysts . The phase transitions and structural changes of related compounds under different temperatures also highlight the importance of understanding the physical properties of these materials .
Applications De Recherche Scientifique
Hydrolysis of Polypeptide Esters : It was found that tetrabutylammonium hydroxide is effective in the hydrolysis of polypeptide esters to corresponding acids with minimal racemization at stereogenic centers, particularly effective for non-polar polypeptide esters insoluble in common solvents (Abdel-Magid et al., 1998).
Phase Transfer of Gold Nanoparticles : Tetraoctylammonium cation is used as a phase-transfer reagent for negatively charged water-based gold nanoparticles, with the transfer being size-dependent and based on electrostatic interaction (Cheng & Wang, 2004).
NMR and SAXS Analysis in Zeolite Synthesis : This compound has been employed in the study of hydrolysis processes involving tetraethyl orthosilicate in aqueous solutions, which is crucial for high-silica zeolite SSZ-13 preparation (Eilertsen et al., 2012).
Thia-Michael Additions Catalysis : Tetrabutylammonium hydroxide has been described as an efficient catalyst for Thia-Michael additions, promoting the conjugate addition of a variety of mercaptan nucleophiles (Nicponski & Marchi, 2014).
CO2 Detection in Polymer Films : Tetraoctylammonium hydroxide has been used in creating colorimetric thin polymer film sensors for CO2 detection, showing resistance to interference by protons or other ions at high concentration (Mills & Wild, 1995).
Optode Membranes for Sulphide Sensing : Tetraoctylammonium hydroxide, in combination with other compounds, has been used in fabricating sulphide-selective optode membranes for optical determination of sulphide ions in solutions (Choi & Hawkins, 1997).
Safety And Hazards
Tetraoctylammonium hydroxide is a chemical compound that should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It is advised not to eat, drink, or smoke when using this product. Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. Contaminated work clothing should not be allowed out of the workplace. Use only outdoors or in a well-ventilated area. Keep away from heat/sparks/open flames/hot surfaces .
Propriétés
IUPAC Name |
tetraoctylazanium;hydroxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H68N.H2O/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;/h5-32H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFYRBLFVWYBIJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.[OH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H69NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451110 | |
| Record name | Tetraoctylammonium hydroxide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraoctylammonium hydroxide | |
CAS RN |
17756-58-0 | |
| Record name | Tetraoctylammonium hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17756-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraoctylammonium hydroxide solution | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraoctylammonium hydroxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)





![4-[(2-Hydroxy-1-naphthyl)azo]-m-toluenesulphonic acid](/img/structure/B92371.png)


